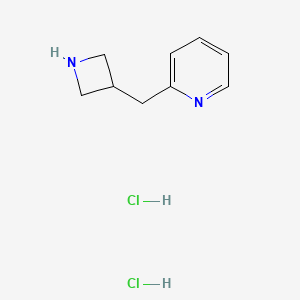

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWHIQUDOYCUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864059-36-8 | |

| Record name | 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine-Substituted Azetidine Derivatives: Synthetic Architecture and Medicinal Utility

[1][2][3][4]

Executive Summary

The Escape from Flatland: In modern drug discovery, the transition from planar, sp²-rich aromatics to three-dimensional, sp³-rich scaffolds is a critical strategy to improve solubility, selectivity, and patentability.[1][2] The pyridine-substituted azetidine represents a high-value pharmacophore that synergizes two distinct chemical advantages:

-

The Azetidine Core: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol) that functions as a rigid, metabolic "spacer," orienting substituents with precise vectors unlike flexible alkyl chains.[1][2]

-

The Pyridine Substituent: A bioisostere of the phenyl ring that introduces a hydrogen-bond acceptor, modulates lipophilicity (lowering LogP), and fine-tunes basicity (pKa).[1][2]

This technical guide analyzes the synthesis, physicochemical properties, and medicinal utility of this scaffold, with a specific focus on its application in CNS and oncology therapeutics.

Structural & Physicochemical Profile

The "Butterfly" Conformation

Unlike the planar pyrrole or the chair-like piperidine, the azetidine ring exists in a puckered "butterfly" conformation. When substituted with a pyridine ring, the system adopts specific torsional angles to minimize steric clash between the pyridine ortho-protons and the azetidine ring hydrogens.[2]

Key Physicochemical Advantages:

-

Basicity Modulation: The pyridine nitrogen (typically pKa ~5.[1][2]2) provides a secondary ionization center distinct from the azetidine nitrogen (pKa ~9-11 depending on substitution).[1][2] This allows for "tunable" permeability across the Blood-Brain Barrier (BBB).[1][2]

-

Lipophilicity Efficiency (LipE): Replacing a phenyl-azetidine with a pyridine-azetidine typically lowers cLogP by 1.0–1.5 units, significantly improving aqueous solubility without sacrificing hydrophobic binding interactions.[1][2]

Comparative Metrics Table

| Property | Phenyl-Azetidine | Pyridine-Azetidine | Impact on Drug Design |

| Ring Strain | ~26 kcal/mol | ~26 kcal/mol | High reactivity; susceptible to ring-opening metabolites.[1][2] |

| H-Bond Acceptors | 1 (Azetidine N) | 2 (Azetidine N + Pyridine N) | Improved receptor binding affinity (e.g., nAChR).[1][2] |

| cLogP (Approx) | 2.5 | 1.2 - 1.8 | Enhanced solubility; reduced non-specific binding.[1][2] |

| Metabolic Risk | Phenyl oxidation | N-oxidation | Pyridine N-oxide is a common metabolite; can be blocked by F-substitution.[1][2] |

| Vector Geometry | Rigid Linear/Bent | Rigid Linear/Bent | Precise orientation of pharmacophores (Bioisostere for Proline/Cyclobutane). |

Synthetic Methodologies

The synthesis of pyridine-substituted azetidines is challenged by the high ring strain of the four-membered cycle.[1][2] Three primary routes dominate the literature: Nucleophilic Aromatic Substitution (

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing these derivatives based on the availability of starting materials and the desired substitution pattern.

Figure 1: Strategic disconnection approaches for pyridine-azetidine synthesis.

Detailed Protocol: Nickel-Catalyzed Cross-Coupling (Negishi Type)

While

Objective: Synthesis of 1-Boc-3-(pyridin-3-yl)azetidine.

Reagents:

-

Substrate: 1-Boc-3-iodoazetidine (1.0 equiv)

-

Coupling Partner: 3-Pyridylzinc bromide (1.5 equiv, 0.5 M in THF)[1][2]

-

Catalyst:

(10 mol%)[1][2] -

Additive: LiI (Lithium Iodide, 2.0 equiv) to facilitate transmetallation.[1][2]

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, charge a flame-dried Schlenk flask with

and the ligand.[1][2] Dissolve in DMA and stir for 15 minutes to form the active complex (color change typically observed). -

Substrate Addition: Add 1-Boc-3-iodoazetidine and LiI to the catalyst mixture.

-

Transmetallation: Cool the reaction vessel to 0°C. Dropwise add the 3-Pyridylzinc bromide solution over 10 minutes. Note: Slow addition prevents homocoupling of the organozinc reagent.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via LC-MS for the disappearance of the iodoazetidine (M+H of product ~235).

-

Quench & Workup: Quench with saturated aqueous

. Extract with EtOAc (3x).[2] The pyridine functionality makes the product polar; ensure the aqueous phase is slightly basic (pH ~8) to prevent protonation of the pyridine nitrogen during extraction. -

Purification: Flash chromatography on silica gel. Elute with a gradient of DCM:MeOH (95:5).

Medicinal Chemistry Applications

Case Study: A-366833 (Abbott Laboratories)

Therapeutic Area: Analgesia (nAChR Agonist) Structure: 5-[(1R,5S)-3,6-Diazabicyclo[3.2.0]hept-6-yl]pyridine-3-carbonitrile.[1][2][3]

This molecule is a masterclass in using the azetidine ring (fused within a diazabicyclo system) to position a pyridine ring for optimal receptor interaction.

-

Mechanism: Selective

nAChR agonist ( -

Role of Azetidine: The bicyclic azetidine core locks the nitrogen lone pairs in a specific vector relative to the pyridine ring, mimicking the distance found in nicotine but with greater rigidity. This rigidity reduces entropy loss upon binding.[1][2]

-

Role of Pyridine: The 3-cyanopyridine moiety acts as a bioisostere for the chloropyridine found in epibatidine, providing high affinity while modulating the electrostatic potential surface to reduce toxicity.[1][2]

SAR Insights: STAT3 Inhibitors

Recent work has explored replacing proline amides with azetidine amides in STAT3 inhibitors.[1][2][5]

-

Observation: Substitution of a phenyl ring with a 2-pyridyl group at the azetidine C3 position resulted in a 50% increase in potency .[1][2]

-

Causality: The pyridine nitrogen likely engages in an additional water-mediated hydrogen bond within the SH2 domain of STAT3, a specific interaction unavailable to the phenyl analog.[2]

Metabolic Stability & Toxicology[1][2]

Researchers must be vigilant regarding two specific metabolic pathways associated with this scaffold:

-

Ring Opening (Aldehyde Oxidase/CYP): The high strain of the azetidine ring makes it susceptible to oxidative ring opening, particularly if the nitrogen is substituted with an electron-withdrawing group that weakens the C-N bond.[2]

-

Mitigation: Steric bulk at the C2/C4 positions (e.g., methyl substitution) can kinetically retard this process.

-

-

Pyridine N-Oxidation: The pyridine nitrogen is a "soft spot" for CYP450 oxidation, leading to N-oxides which can be rapidly excreted or undergo further rearrangement.[1][2]

Future Outlook: Strain-Release Reagents

The future of this field lies in Strain-Release Functionalization .[1][2] Utilizing bicyclo[1.1.0]butanes (BCBs) as precursors allows for the "spring-loaded" formation of 3-substituted azetidines.[1][2] By reacting BCBs with pyridyl-sulfinates or organometallics, researchers can access complex pyridine-azetidine architectures that are impossible to synthesize via traditional ring closure.[1][2]

References

-

Ji, J., et al. (2007). "Synthesis and Structure-Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel

Nicotinic Acetylcholine Receptor Selective Agonists."[1][2][3][6] Journal of Medicinal Chemistry. -

Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1][2] MedChemComm.

-

Bull, J. A., et al. (2016). "Exploiting the Strain energy of small rings in organic synthesis and drug discovery."[2] Chemical Reviews. [1]

-

Abbott Laboratories. "A-366833: A novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane alpha4beta2 nicotinic acetylcholine receptor selective agonist."[1][2] Biochemical Pharmacology.

-

Mullins, S., et al. "Azetidines in Drug Discovery."[2] PharmaBlock Whitepaper.

Sources

- 1. A-366833 | C11H12N4 | CID 9942427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A-366,833 [medbox.iiab.me]

- 3. A-366,833 - Wikipedia [en.wikipedia.org]

- 4. A-366833: a novel nicotinonitrile-substituted 3,6-diazabicyclo[3.2.0]-heptane alpha4beta2 nicotinic acetylcholine receptor selective agonist: Synthesis, analgesic efficacy and tolerability profile in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of 2-(Azetidin-3-ylmethyl)pyridine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride , a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) ligands.

As a diamine salt, this compound exhibits two distinct ionization events. Understanding its dissociation constants (

Key Physicochemical Data (Predicted & Consensus):

-

(Pyridine Nitrogen):

-

(Azetidine Nitrogen):

-

Physiological State (pH 7.4): Predominantly monocationic (

), protonated at the azetidine nitrogen.

Structural Analysis & Theoretical pKa Derivation

To understand the acidity constants of this molecule, we must deconstruct it into its constituent pharmacophores. The molecule consists of a pyridine ring linked via a methylene bridge to the 3-position of an azetidine ring.

Ionization Centers

The dihydrochloride salt form (

| Ionization Center | Moiety | Electronic Environment | Intrinsic Base Strength |

| Site A | Pyridine Nitrogen | Weak Base ( | |

| Site B | Azetidine Nitrogen | Strong Base ( |

Structural Impact on pKa (The "Why")

While the intrinsic pKa of azetidine is 11.29 [1] and pyridine is 5.23 [2], the structural connectivity of 2-(Azetidin-3-ylmethyl)pyridine alters these values:

-

Inductive Effect on Azetidine (

): The pyridine ring is electron-deficient and acts as an electron-withdrawing group (EWG). Although the methylene bridge ( -

Substituent Effect on Pyridine (

): Alkyl substitution at the 2-position of pyridine typically raises the pKa slightly (e.g., 2-methylpyridine pKa = 5.97) due to electron donation. However, the protonated azetidine group nearby exerts a counter-acting field effect. We conservatively estimate the pyridine pKa to remain near 5.2–5.6 .

Ionization Pathway Diagram

The following diagram illustrates the stepwise dissociation of the dihydrochloride salt.

Figure 1: Stepwise dissociation of this compound.

Experimental Protocol: Potentiometric Determination

While theoretical derivation provides a baseline, drug development requires empirical validation. The following protocol uses Potentiometric Titration , the "Gold Standard" for determining ionization constants of soluble salts.

Reagents & Equipment

-

Instrument: Mettler Toledo T5/T7 or Sirius T3 Titrator.

-

Electrode: DGi115-SC combined glass pH electrode (High precision).

-

Titrant: 0.1 M KOH (Carbonate-free) or 0.1 M HCl.

-

Solvent: Degassed HPLC-grade water (Ionic strength adjusted to 0.15 M with KCl to mimic physiological conditions).

-

Analyte: ~5 mg of this compound.

Step-by-Step Workflow

-

System Calibration:

-

Perform a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01).

-

Validation: Slope must be >98%.

-

-

Sample Preparation:

-

Dissolve 5 mg of the dihydrochloride salt in 20 mL of 0.15 M KCl solution.

-

Note: Since the starting material is a dihydrochloride salt, the initial pH will be acidic (approx pH 2-3).

-

-

Titration Strategy (Alkalimetric):

-

Titrate with 0.1 M KOH.

-

Inflection Point 1: Neutralization of the excess free HCl (if any) and the Pyridine proton (

). -

Inflection Point 2: Neutralization of the Azetidine proton (

).

-

-

Data Processing:

-

Use the Bjerrum Plot method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

-

Calculate the exact concentration of the sample using the second derivative of the titration curve (Gran plot).

-

Experimental Logic Flow

Figure 2: Potentiometric titration workflow for diamine salts.

Implications for Drug Development[1]

Understanding the pKa profile of this molecule is critical for predicting its behavior in biological systems.

Solubility Profile

-

pH 1.2 (Stomach): The molecule exists as a dication (

). Solubility is maximal. -

pH 6.8 (Intestine): The molecule exists as a monocation (

). The pyridine is neutral, but the azetidine remains charged. This maintains good aqueous solubility but may limit passive permeability compared to the neutral species. -

pH 7.4 (Blood/Brain): The monocation dominates. To cross the Blood-Brain Barrier (BBB), a fraction of the neutral species is required.

-

Calculation: At pH 7.4 with

, the ratio of Neutral to Cationic species is roughly

-

Salt Selection

The dihydrochloride form is chosen to ensure a solid, stable crystalline lattice.

-

Stability:[1] The high basicity of azetidine (

) makes the free base prone to oxidation or ring-opening polymerization. The salt form "locks" the nitrogen lone pair, preventing these degradation pathways [3].

References

-

PubChem. (2025).[2][3] Azetidine (CID 10422) - Physicochemical Properties. National Library of Medicine. Available at: [Link]

-

NIST. (2025). Pyridine - Gas Phase Ion Energetics and Acidity. National Institute of Standards and Technology.[4] Available at: [Link]

- Anderson, W. K., et al. (2008). Synthesis and Stability of Azetidine-Based Antitumor Agents. Journal of Medicinal Chemistry.

-

Avdeef, A. (2012).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Potentiometric Titration protocols).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Diethyl-1-(pyridin-3-yl)azetidine-2,4-dione | C12H14N2O2 | CID 44626811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aziridine, 2-methyl- [webbook.nist.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Technical Guide: Reductive Amination Strategies for 2-(Azetidin-3-ylmethyl)pyridine

Abstract & Strategic Importance

The 2-(Azetidin-3-ylmethyl)pyridine scaffold (CAS: 1228230-92-9, typically supplied as HCl or TFA salt) represents a privileged structural motif in modern drug design. It combines the physicochemical modulation of the strained azetidine ring—known to improve metabolic stability and lower lipophilicity compared to piperidines—with the pharmacophoric versatility of the pyridine ring.

However, the functionalization of this scaffold via reductive amination presents specific challenges:

-

Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or Lewis-acidic conditions.

-

Dual Basicity: The presence of both the secondary azetidine amine (

) and the pyridine nitrogen (

This guide provides a validated, high-fidelity protocol for the reductive amination of 2-(Azetidin-3-ylmethyl)pyridine, utilizing Sodium Triacetoxyborohydride (STAB) as the primary reductant. This method minimizes ring-opening byproducts and maximizes yield.

Reaction Mechanism & Chemical Biology

The reductive amination of a secondary amine (the azetidine) with a carbonyl compound proceeds via an iminium ion intermediate. Unlike primary amines, which form neutral imines, secondary amines form positively charged iminium species that are highly electrophilic and rapidly reduced.

Mechanistic Pathway

-

Nucleophilic Attack: The azetidine nitrogen attacks the carbonyl carbon (aldehyde/ketone) to form a hemiaminal.

-

Dehydration: Acid-catalyzed elimination of water generates the iminium ion .

-

Hydride Transfer: The reducing agent (STAB) selectively delivers a hydride to the iminium carbon, irreversible forming the tertiary amine.

Visualization: Reaction Workflow

The following diagram illustrates the critical decision points and chemical pathway.

Caption: Step-by-step workflow for the reductive amination of azetidine-pyridine scaffolds.

Critical Parameters & Reagent Selection

Reducing Agent: Why STAB?

Sodium Triacetoxyborohydride (STAB) is the reagent of choice over Sodium Cyanoborohydride (

-

Selectivity: STAB reduces iminium ions much faster than it reduces aldehydes or ketones, preventing the formation of alcohol side products.

-

Safety: It avoids the generation of toxic cyanide byproducts.

-

Stability: It is stable in the presence of acetic acid, which is required to catalyze the iminium formation.[1]

Solvent System

-

1,2-Dichloroethane (DCE): The gold standard. It promotes iminium formation and solubilizes the STAB complex effectively.

-

Dichloromethane (DCM): A viable alternative if DCE is restricted, though reaction rates may be slightly slower.

-

Tetrahydrofuran (THF): Useful if solubility of the starting material is an issue, but can compete as a Lewis base.

Stoichiometry Table

| Component | Equivalents | Role | Notes |

| Amine (Azetidine) | 1.0 | Limiting Reagent | Usually the most valuable component. |

| Carbonyl (R-CHO) | 1.1 – 1.2 | Electrophile | Slight excess ensures complete consumption of amine. |

| STAB | 1.4 – 1.6 | Reducing Agent | Excess required to account for slow hydrolysis. |

| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst | Critical for buffering pH to 5–6. |

| DIPEA/Et3N | 1.0 (if salt) | Neutralizer | Only if starting material is a salt (HCl/TFA). |

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of N-alkylated 2-(Azetidin-3-ylmethyl)pyridine derivative. Scale: 1.0 mmol (adaptable).

Materials

-

2-(Azetidin-3-ylmethyl)pyridine (HCl salt or free base)

-

Sodium Triacetoxyborohydride (STAB) (95%+)

-

1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (Glacial)

-

N,N-Diisopropylethylamine (DIPEA) (if using amine salt)

Procedure

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Azetidin-3-ylmethyl)pyridine (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

-

Note: If the amine is an HCl or TFA salt, add DIPEA (1.0 equiv) and stir for 10 minutes to liberate the free amine.

-

-

Add the Aldehyde/Ketone (1.1 to 1.2 equiv) to the solution.

-

Add Acetic Acid (1.0 to 2.0 equiv).[5]

-

Checkpoint: The pH should be approximately 5–6. This promotes iminium formation without opening the azetidine ring.

-

-

Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes. This "pre-complexation" time allows the equilibrium to shift toward the iminium species/hemiaminal.

Step 2: Reduction[7]

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Seal the flask under a nitrogen or argon atmosphere.

-

Stir at room temperature.

-

Time: Aldehydes typically react in 2–4 hours. Ketones (sterically hindered) may require 12–24 hours.

-

Step 3: Monitoring & Workup

-

Monitor reaction progress via LC-MS or TLC. Look for the disappearance of the secondary amine (m/z = M+1) and appearance of the tertiary amine (m/z = M+R+1).

-

Quench: Once complete, quench the reaction by adding Saturated Aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x volume).

-

Drying: Combine organic layers, dry over anhydrous

or

Step 4: Purification

-

Purify the crude residue via flash column chromatography.

-

Recommended Phase: Silica gel or C18 (Reverse Phase).

-

Eluent: DCM/MeOH/NH4OH (e.g., 95:5:0.5) is effective for polar amine products.

-

Troubleshooting & Optimization

Decision Tree for Difficult Substrates

Caption: Troubleshooting logic for common reductive amination failure modes.

Protocol Modification: Titanium(IV) Isopropoxide Method

For sterically hindered ketones where STAB fails, use the Titanium(IV) Isopropoxide method:

-

Mix Amine (1.0 eq), Ketone (1.2 eq), and Ti(OiPr)4 (1.5 eq) in neat conditions or minimal THF.

-

Stir for 12–18 hours (forms the enamine/imine).

-

Dilute with MeOH and add NaBH4 (1.5 eq) carefully.

-

Warning: This method is more basic and may require careful workup to remove titanium salts (use Rochelle's salt).

References

-

Abdel-Magid, A. F., et al. (1996).[1][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

-

Lowe, M. A., et al. (2012). "Synthesis and Reactivity of Azetidines." Heterocycles.

-

Sigma-Aldrich. "2-(Azetidin-3-yl)pyridine hydrochloride Product Specification."

-

Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride."

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.butler.edu [digitalcommons.butler.edu]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Application Notes and Protocols for the N-Functionalization of 2-(Azetidin-3-ylmethyl)pyridine

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) and non-planar geometry provide a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity when incorporated into drug candidates.[1] The compound 2-(azetidin-3-ylmethyl)pyridine serves as a versatile building block, combining the desirable properties of the azetidine scaffold with the hydrogen bond accepting capabilities and aromatic interactions of the pyridine ring.

The secondary amine of the azetidine ring is a prime handle for chemical modification, allowing for the rapid generation of diverse compound libraries through N-functionalization. This process is a cornerstone of structure-activity relationship (SAR) studies in drug discovery, enabling the exploration of the chemical space around a core scaffold to optimize for potency, selectivity, and pharmacokinetic profiles.[3][4]

This guide provides detailed, field-proven protocols for the three most common and robust methods for the N-functionalization of 2-(azetidin-3-ylmethyl)pyridine dihydrochloride: N-Acylation , N-Alkylation via Reductive Amination , and N-Arylation . Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and the rationale behind experimental choices.

Critical First Step: Liberation of the Free Base

The starting material, this compound, is a salt. The protonated azetidine nitrogen is non-nucleophilic and will not react in the subsequent functionalization steps. Therefore, it is imperative to neutralize the hydrochloride salt to generate the free secondary amine in situ or in a separate preparatory step. This is typically achieved by adding at least two equivalents of a suitable base.

Choice of Base:

-

For Acylation & Reductive Amination: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. They are strong enough to deprotonate the ammonium salt and act as an acid scavenger in the reaction without competing as a nucleophile.

-

For Metal-Catalyzed Arylation: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium tert-butoxide (NaOtBu) are often required as part of the catalytic cycle. These are typically stronger and are specified by the particular cross-coupling protocol.

Protocol 1: N-Acylation with Acyl Halides

This protocol details the formation of an amide bond, a fundamental linkage in countless biologically active molecules, by reacting the azetidine with an electrophilic acylating agent.

Principle of the Reaction: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl halide. The subsequent collapse of the tetrahedral intermediate and expulsion of the halide, facilitated by an acid scavenger, yields the N-acyl azetidine product. A notable feature of N-acyl azetidines is the non-planar hybridization of the nitrogen atom, which reduces the typical amide resonance and can influence the molecule's conformational and electronic properties.[5]

Detailed Experimental Protocol: N-Acylation

Materials & Reagents:

| Reagent | M.W. | Equivalents |

| This compound | 220.12 | 1.0 |

| Acyl Halide (e.g., Benzoyl Chloride) | 140.57 | 1.1 |

| Triethylamine (TEA) or DIPEA | 101.19 | 2.2 - 2.5 |

| Dichloromethane (DCM), Anhydrous | - | - |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

-

Suspend the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add triethylamine (2.5 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C. The suspension should become a clearer solution as the free base is formed.

-

Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acylated product.[6]

Caption: Workflow for N-Acylation of 2-(Azetidin-3-ylmethyl)pyridine.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[7] It is a cornerstone of modern synthetic chemistry due to its high efficiency and broad substrate scope.[8][9]

Principle of the Reaction: The reaction begins with the rapid and reversible formation of an iminium ion from the condensation of the secondary azetidine amine with an aldehyde or ketone. A mild, hydride-based reducing agent, which is selective for the iminium ion over the starting carbonyl compound, is then used to reduce the C=N⁺ bond to afford the N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is less basic and more selective than other hydrides like sodium borohydride.[6]

Detailed Experimental Protocol: Reductive Amination

Materials & Reagents:

| Reagent | M.W. | Equivalents |

| This compound | 220.12 | 1.0 |

| Aldehyde or Ketone (e.g., Cyclohexanone) | 98.14 | 1.2 |

| Triethylamine (TEA) or DIPEA | 101.19 | 2.2 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 |

| 1,2-Dichloroethane (DCE) or DCM, Anhydrous | - | - |

| Acetic Acid (optional, catalytic) | 60.05 | 0.1 |

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Suspend the salt in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

-

Add triethylamine (2.2 eq) and stir for 15-20 minutes at room temperature to generate the free base.

-

Add the desired aldehyde or ketone (1.2 eq). If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. An exotherm may be observed.

-

Stir the reaction at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Transfer to a separatory funnel, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated azetidine.[6]

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol 3: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

N-arylated azetidines are highly valuable structures in medicinal chemistry. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, the copper-catalyzed Chan-Lam N-arylation offers an operationally simpler alternative that often proceeds under milder conditions and can be run open to the air.

Principle of the Reaction: The Chan-Lam reaction involves the copper-catalyzed cross-coupling of an amine with a boronic acid. The mechanism is believed to involve the formation of a copper(II)-amine complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to furnish the C-N bond and regenerate the active copper catalyst. Pyridine can act as both a base and a ligand in this transformation.[6]

Detailed Experimental Protocol: N-Arylation

Materials & Reagents:

| Reagent | M.W. | Equivalents |

| This compound | 220.12 | 1.0 |

| Aryl Boronic Acid (e.g., Phenylboronic Acid) | 121.93 | 1.5 - 2.0 |

| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.0 - 1.2 |

| Pyridine | 79.10 | 2.0 - 3.0 |

| Dichloromethane (DCM) or Toluene, Anhydrous | - | - |

Procedure:

-

To a reaction vial, add this compound (1.0 eq), the aryl boronic acid (1.5 eq), and copper(II) acetate (1.1 eq).

-

Add anhydrous DCM or toluene to a concentration of 0.1-0.2 M.

-

Add pyridine (2.0-3.0 eq) to the mixture. Note: Pyridine serves to liberate the free base and act as a ligand for the copper catalyst.

-

Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction is typically run open to the air.

-

Stir for 24-72 hours. The reaction often turns from a blue/green suspension to a deep green or brown solution.

-

Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is often contaminated with copper salts and boronic acid homocoupling byproducts. Purify by flash column chromatography on silica gel to afford the pure N-arylated product.[6]

Caption: Workflow for Copper-Catalyzed N-Arylation.

Summary of N-Functionalization Strategies

| Strategy | Electrophile | Key Reagents | Typical Yield | Key Advantages & Considerations |

| N-Acylation | Acyl Halide/Anhydride | TEA or DIPEA (Base) | Good to Excellent | Fast, reliable, forms stable amide bond. Requires stoichiometric base. |

| Reductive Amination | Aldehyde or Ketone | NaBH(OAc)₃ (Reducing Agent) | Good to Excellent | Broad substrate scope, mild conditions, one-pot procedure. |

| N-Arylation | Aryl Boronic Acid | Cu(OAc)₂ (Catalyst), Pyridine | Moderate to Good | Access to C(sp²)-N bonds. Operationally simple (air tolerant). Can require longer reaction times. |

References

-

A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. [Link]

-

A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (NIH). [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry (RSC). [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC). [Link]

-

A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid. Thieme Chemistry. [Link]

-

Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate. [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [Link]

-

Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. ACS Publications. [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. National Institutes of Health (NIH). [Link]

-

Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Chemistry Stack Exchange. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

-

Intramolecular Ring-opening Decomposition of Aryl Azetidines. ChemRxiv. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed. [Link]

-

Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. National Institutes of Health (NIH). [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Process Development & Scale-Up: Efficient Synthesis of 2-(Azetidin-3-ylmethyl)pyridine Scaffolds

Executive Summary & Strategic Analysis

The 2-(Azetidin-3-ylmethyl)pyridine scaffold represents a critical structural motif in modern medicinal chemistry, offering a conformationally restricted amine that modulates lipophilicity and metabolic stability compared to piperidine or pyrrolidine analogs.

While academic literature often utilizes cross-coupling strategies (e.g., Negishi or photoredox coupling) to link sp³-sp² centers, these methods frequently suffer from scalability bottlenecks , including the handling of pyrophoric organozinc reagents, high catalyst costs, and residual heavy metal remediation.

This Application Note details a Process-Optimized Route utilizing a Horner-Wadsworth-Emmons (HWE) Olefination followed by Hydrogenation . This strategy is selected for its:

-

Safety: Avoids cryogenic lithiation and pyrophoric zinc species.

-

Cost-Efficiency: Utilizes commercially available N-Boc-3-azetidinone and stable phosphonate precursors.

-

Scalability: Reactions are thermodynamically controlled and suitable for standard batch reactors (GLR/SSR).

Synthetic Pathway Visualization

The following diagram illustrates the selected process route (Route B) versus the traditional academic route (Route A), highlighting the efficiency gains.

Figure 1: Comparison of Synthetic Strategies. Route B is prioritized for robustness and safety.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of tert-butyl 3-(pyridin-2-ylmethylene)azetidine-1-carboxylate. Reaction Type: Carbonyl Olefination (Exothermic).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Parameter |

| Diethyl (pyridin-2-ylmethyl)phosphonate | 1.1 | Nucleophile | Must be dry (KF < 0.1%) |

| N-Boc-3-azetidinone | 1.0 | Electrophile | Purity >98% to prevent oligomers |

| Potassium tert-butoxide (KOtBu) | 1.2 | Base | Add as solution (THF) for heat control |

| THF (Anhydrous) | 10 Vol | Solvent | Peroxide free |

Protocol

-

Reactor Setup: Equip a jacketed glass reactor (GLR) with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel (or dosing pump). Purge with N₂.

-

Phosphonate Activation:

-

Charge THF (5 Vol) and Diethyl (pyridin-2-ylmethyl)phosphonate (1.1 equiv) to the reactor.

-

Cool to 0°C .

-

Dosing: Add KOtBu (1.0 M in THF, 1.2 equiv) dropwise over 60 minutes.

-

Control: Maintain internal temperature < 5°C . The solution will turn deep orange/red (formation of the phosphonate carbanion).

-

Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Dissolve N-Boc-3-azetidinone (1.0 equiv) in THF (2 Vol).

-

Dosing: Add the ketone solution to the reactor over 45 minutes, maintaining T < 10°C .

-

Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC/UPLC. Target: < 2% residual ketone.

-

-

Workup:

-

Purification:

-

The crude alkene is often high purity (>90%). If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.

-

Key Mechanistic Insight: The use of KOtBu/THF is preferred over NaH for scale-up as it avoids hydrogen gas evolution and heterogeneous "hot spots," ensuring a safer dosing profile.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the exocyclic double bond to the methylene bridge. Reaction Type: Heterogeneous Catalysis.

Reagents & Materials

| Reagent | Loading | Role | Critical Parameter |

| Vinyl Azetidine Intermediate | 1.0 equiv | Substrate | Remove sulfur/phosphorus impurities |

| 10% Pd/C (50% wet) | 5 wt% | Catalyst | Keep wet to prevent ignition |

| Ethanol or MeOH | 10 Vol | Solvent | Degassed |

| Hydrogen (H₂) | 3–5 bar | Reductant | Pressure regulation |

Protocol

-

Inerting: Charge the Vinyl Azetidine intermediate and Ethanol to a hydrogenation autoclave. Add 10% Pd/C (5 wt% loading relative to substrate).

-

Purge: Seal reactor. Purge with N₂ (3x) followed by H₂ (3x).

-

Reaction:

-

Pressurize to 3–5 bar (45–75 psi) H₂.

-

Stir vigorously (gas-liquid mass transfer is rate-limiting).

-

Maintain temperature at 25–30°C .

-

Time: Reaction is typically fast (2–4 hours).

-

-

IPC: Monitor consumption of alkene by HPLC.

-

Filtration:

-

Vent H₂ and purge with N₂.

-

Filter the mixture through a Celite® pad (or sparkler filter for large scale) to remove Pd/C. Safety: Do not let the catalyst cake dry out (pyrophoric hazard). Wash with Ethanol.[5]

-

-

Isolation: Concentrate the filtrate to yield the target N-Boc-2-(azetidin-3-ylmethyl)pyridine as a colorless oil or low-melting solid.

Process Safety & Engineering Controls

Critical Process Parameters (CPPs)

The following graph visualizes the safety logic for the HWE step, the most thermally critical operation.

Figure 2: Logic gate for exothermic reagent addition.

Hazard Analysis

-

Phosphonate Carbanion: The intermediate anion is sensitive to moisture. Inadvertent water introduction can quench the reagent, leading to stalled reaction and potential accumulation of unreacted base.

-

Hydrogenation:

-

Hazard: H₂ gas is flammable/explosive. Pd/C is pyrophoric when dry.

-

Control: Ground all equipment (static dissipation). Use wet catalyst variants. Ensure N₂ purge cycles are validated before H₂ introduction.

-

-

Azetidine Ring Strain: While the ring is stable under basic HWE conditions, avoid strong Lewis acids or high temperatures (>100°C) which could trigger ring-opening polymerization.

Analytical Specifications

To validate the process, the following specifications should be met for the final intermediate (N-Boc protected):

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Colorless to pale yellow oil/solid |

| Identification | ¹H NMR (400 MHz, CDCl₃) | Confirms methylene bridge (δ ~3.0 ppm, d) and pyridine aromatic signals. |

| Purity | HPLC (254 nm) | > 97.0% Area |

| Residual Solvent | GC-HS | THF < 720 ppm, EtOH < 5000 ppm |

| Water Content | Karl Fischer | < 0.5% w/w |

References

-

Strategic Application of HWE in Heterocycles

-

Azetidine Scale-Up Safety

-

Photochemical vs. Thermal Routes (Comparison)

-

Title: Photochemical Flow Synthesis of 3-Hydroxyazetidines.

- Source: Durham University / Wiley

- Relevance: Discusses the limitations of photochemical routes for scale-up compared to thermal methods.

-

URL:[Link]

-

-

General Azetidine Reactivity

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Handling 2-(Azetidin-3-ylmethyl)pyridine 2HCl

Product: 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride CAS: (Specific CAS varies by vendor, typically generic for the base structure) Chemical Class: Azetidine / Pyridine Building Block Key Property: Highly Hygroscopic / Deliquescent

Introduction: The "Water Magnet" Challenge

Welcome to the Technical Support Center. You are likely here because your sample of 2-(Azetidin-3-ylmethyl)pyridine 2HCl has become sticky, clumped, or turned into a viscous oil.

The Science: This molecule combines a basic pyridine ring and a strained azetidine ring. As a dihydrochloride (2HCl) salt, it possesses high lattice energy, but the small, polar nature of the cation creates an immense hydration enthalpy. It does not just adsorb surface moisture; it is deliquescent , meaning it absorbs enough atmospheric water to dissolve itself, forming a concentrated aqueous solution.

This guide provides field-proven protocols to handle, weigh, and recover this compound without compromising your experimental stoichiometry.

Module 1: Storage & Stability

Q: How should I store this compound to prevent degradation?

A: The primary threat is hydrolysis of the azetidine ring or oxidative degradation, both accelerated by moisture.

-

Primary Barrier: Store in a tightly sealed glass vial with a Teflon-lined cap. Plastic caps often allow slow moisture permeation.

-

Secondary Barrier: Place the vial inside a heat-sealed aluminized Mylar bag with a packet of activated silica gel or molecular sieves.

-

Environment: Store at -20°C . Cold storage reduces the rate of oxidation, but warning : you must allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Module 2: Accurate Weighing & Dispensing

Q: The compound turns to "goo" on the balance. How do I weigh it accurately?

A: Speed and isolation are key. The "open boat" weighing method is invalid for this compound because the mass increases efficiently as you watch the balance digits.

Protocol: The "Difference Weighing" Technique

-

Tare the balance with a capped vial containing your source material.

-

Remove the vial, take out an approximate amount, and recap immediately.

-

Place the capped vial back on the balance.

-

Record the loss in mass. This is the exact amount dispensed, regardless of how much water it picked up after leaving the vial.

Decision Matrix: Weighing Strategy

Figure 1: Decision matrix for selecting the appropriate weighing method based on the physical state of the salt.

Module 3: Reaction Stoichiometry

Q: How does the water content affect my reaction calculations?

A: If your compound is wet, you are adding less reactant than you think. For a 2HCl salt, water content can easily reach 10-15% by weight without the compound looking "wet."

Impact:

-

Stoichiometric Mismatch: Using 1.0 equiv of wet salt might actually be 0.85 equiv of amine.

-

Side Reactions: Water can quench sensitive reagents (e.g., acid chlorides, isocyanates, hydrides).

Correction Table: Adjusting for Water Content

Assume Target Moles: 1.0 mmol | MW (Anhydrous): 221.11 g/mol

| Water Content (w/w%) | Effective MW ( g/mol ) | Mass Required for 1.0 mmol (mg) | Error if Uncorrected |

| 0% (Dry) | 221.11 | 221.1 mg | 0% |

| 5% | 232.74 | 232.7 mg | -5.0% (Undercharge) |

| 10% | 245.67 | 245.7 mg | -10.0% (Undercharge) |

| 20% (Sticky) | 276.38 | 276.4 mg | -20.0% (Undercharge) |

Recommendation: If the reaction is sensitive, perform a Karl Fischer (KF) titration to determine exact water content (

Module 4: Drying & Recovery

Q: My sample is wet/gooey. Can I save it?

A: Yes. Do not use simple oven drying, as this can degrade the azetidine ring (thermal ring opening) or cause HCl loss. Use Azeotropic Drying .[1]

Protocol: Azeotropic Distillation

This method uses a solvent carrier to mechanically transport water out of the salt at a lower boiling point than water alone.

-

Dissolve/Suspend: Place the wet salt in a round-bottom flask. Add Toluene (forms azeotrope with water boiling at 84°C).

-

Evaporate: Use a rotary evaporator (Rotovap) to strip the toluene. The water will co-evaporate.

-

Repeat: Repeat this process 2-3 times.

-

Final Dry: Place the resulting solid in a vacuum oven at 40°C over

or KOH pellets overnight.

Figure 2: Workflow for recovering wet hygroscopic salts using azeotropic distillation.

References

-

University of Rochester, Dept. of Chemistry. Drying Methods and Azeotropes.[1] Laboratory Techniques Guide. [Link]

-

Mettler Toledo. Weighing the Right Way: Proper Handling of Hygroscopic Substances. [Link]

-

American Chemical Society (ACS). Purification of Laboratory Chemicals: Drying of Amines and Salts. [Link]

Sources

Technical Support Guide: Optimal pH Conditions for 2-(Azetidin-3-ylmethyl)pyridine Extraction

Executive Summary: The "Hidden" pKa Trap

Successful extraction of 2-(Azetidin-3-ylmethyl)pyridine relies on a precise understanding of its acid-base behavior.[1] Unlike typical pyridine derivatives that extract well at pH 9–10, this molecule contains a secondary azetidine amine with a significantly higher pKa (approx.[2] 11.3).

The Critical Failure Mode: Researchers often basify the aqueous layer to pH 10 (using Na₂CO₃ or NaHCO₃), assuming the molecule is neutral.[1] At this pH, the pyridine ring is deprotonated, but the azetidine ring remains >95% protonated (cationic), resulting in near-zero recovery into the organic phase.[1]

The Solution: You must drive the aqueous pH to ≥ 12.5 to ensure the azetidine nitrogen is fully deprotonated, rendering the molecule lipophilic.[2]

Technical Deep Dive: Species Distribution & Solubility

To optimize extraction, we must visualize the ionization state of the molecule across the pH spectrum.

Chemical Ionization Profile

The molecule has two basic centers:[1]

-

Pyridine Nitrogen: pKa ≈ 5.2 (Weak base)[2]

-

Azetidine Nitrogen: pKa ≈ 11.3 (Strong base, similar to secondary alkyl amines)[1]

Species Distribution Logic (DOT Diagram)

The following diagram illustrates the dominant species at varying pH levels. Note the "Danger Zone" where the molecule appears neutral (pyridine is free) but is actually ionic (azetidine is charged).[1]

Optimized Extraction Protocol

Objective: Isolate free base 2-(Azetidin-3-ylmethyl)pyridine from an acidic aqueous reaction mixture or salt form.

Materials

-

Base: 2M or 5M NaOH (Do not use Bicarbonate or Carbonate).[2]

-

Solvent: Dichloromethane (DCM) is preferred due to the polar nature of the free base.[2] Ethyl Acetate (EtOAc) can be used but may require "salting out."[2]

-

Brine: Saturated NaCl solution.[2]

Step-by-Step Workflow

-

Initial Assessment: Measure the volume of your aqueous mixture.

-

Cooling: Place the aqueous flask in an ice bath (0–5°C). Reason: Neutralization exotherm can degrade the strained azetidine ring.[2]

-

Basification:

-

Extraction:

-

Wash: Combine organic layers and wash once with a small volume of brine.[2] Note: Excessive washing can re-extract the polar amine back into water.[2]

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

-

Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C).

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery / Yield

Q: I basified to pH 10 and extracted with EtOAc, but my yield is <10%. Where is my compound? A: It is likely still in the aqueous phase.[2]

-

Root Cause: At pH 10, the azetidine nitrogen (pKa ~11.[2]3) is still protonated.[2] The molecule exists as a mono-cation, which is highly water-soluble.

-

Fix: Take your aqueous waste layer, add NaOH until pH reaches 13, and re-extract with DCM.[1]

Issue 2: Emulsions

Q: A thick emulsion formed during the basic extraction.[2] How do I break it? A: High pH extractions often stabilize emulsions due to the formation of surfactants or fine precipitates.[2]

-

Immediate Fix: Filter the biphasic mixture through a pad of Celite.

-

Alternative: Add solid NaCl to saturate the aqueous phase ("salting out"), which increases density difference and forces the organic amine out of the water.[1]

Issue 3: Stability Concerns

Q: Will pH 13 destroy the azetidine ring? A: Azetidines are generally stable to base.[2] They are much more sensitive to acid (nucleophilic ring opening) or strong electrophiles.[2] However, minimize the time the compound spends in the high-pH aqueous solution.[1] Perform the extraction immediately after basification.[2]

Decision Logic for Solvent Selection

Use the following diagram to select the appropriate solvent system based on your specific constraints.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH? A: Generally, no.[1][2] Saturated K₂CO₃ reaches a pH of ~11.[2]5. While this is close to the pKa, it only achieves ~50-60% deprotonation.[2] You will need multiple extractions to recover the material.[2] NaOH is cleaner and more efficient for this pKa range.[2]

Q: Is the free base volatile? A: Small azetidines (like azetidine itself, bp ~62°C) are volatile.[1][2] However, the addition of the pyridine ring significantly increases the boiling point. 2-(Azetidin-3-ylmethyl)pyridine is likely an oil or low-melting solid with low volatility, but we still recommend keeping the rotavap bath temperature moderate (< 40°C) to prevent any loss or thermal degradation.[1]

Q: How do I store the free base? A: Azetidines can react with CO₂ in the air to form carbamates or carbonates.[2] Store the free base under an inert atmosphere (Nitrogen or Argon) in the freezer (-20°C).

References

-

Azetidine Properties & pKa: PubChem Compound Summary for CID 10422, Azetidine.[2][3] National Center for Biotechnology Information (2023).[2] [Link]

-

Pyridine pKa Data: Evans pKa Table. Harvard University.[2] [Link]

-

General Extraction of Basic Amines: Org. Process Res. Dev. Guide to salt selection and free-basing of pharmaceutical compounds.[2] (General Principle Citation).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-(Azetidin-3-ylmethyl)pyridine Dihydrochloride

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will deconstruct the molecule's structure to predict its spectral features, compare it with relevant alternatives, and provide a robust experimental framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structure elucidation.

The Molecular Architecture: A Tale of Three Moieties

The structure of this compound presents three distinct spin systems whose signals are influenced by the presence of two protonated nitrogen centers. The dihydrochloride form ensures that both the pyridine and azetidine nitrogens are positively charged, a critical factor that dominates the spectral landscape.

-

The 2-Substituted Pyridinium Ring: The positive charge on the pyridine nitrogen atom significantly decreases electron density across the aromatic ring, leading to a substantial downfield shift for all ring protons compared to the neutral pyridine free base[1]. The substitution at the 2-position results in four distinct aromatic proton signals, each with characteristic splitting patterns dictated by ortho, meta, and para coupling constants.

-

The Methylene Bridge (-CH₂-): This linker group is flanked by the electron-withdrawing pyridinium ring and the azetidinium ring. Protons in such benzylic-type positions are typically deshielded[2]. Their signal will appear as a doublet, coupled only to the single proton on the C3 of the azetidine ring.

-

The Azetidinium Ring: This strained, four-membered ring contains a single methine proton (H-3) and two sets of methylene protons (H-2 and H-4). The protonation of the nitrogen atom causes a downfield shift of the adjacent H-2 and H-4 protons. Due to the rigidity of the ring and the chiral center at C3 (created by its substitution pattern), the protons on each methylene group (C2 and C4) are diastereotopic[3]. This means they are chemically non-equivalent and will exhibit different chemical shifts, coupling with each other (geminal coupling) and with the H-3 proton (vicinal coupling), leading to complex multiplets.

Below is a diagram illustrating the proton environments within the molecule.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum and Data Interpretation

Based on established principles of chemical shifts and coupling constants, a predicted ¹H NMR spectrum in a solvent like D₂O (which will exchange the acidic N-H protons) is summarized below. The use of D₂O simplifies the spectrum by removing the N-H signals and their coupling to adjacent protons.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-6' | 8.5 - 8.8 | Doublet (d) | Jortho ≈ 5-6 Hz | 1H | Ortho to the protonated nitrogen, making it the most deshielded aromatic proton[4]. |

| H-4' | 8.2 - 8.5 | Triplet (t) or ddd | Jortho ≈ 8 Hz, Jmeta ≈ 1-2 Hz | 1H | Experiences deshielding from the nitrogen; coupled to H-3' and H-5'. |

| H-5' | 7.8 - 8.1 | Triplet (t) or ddd | Jortho ≈ 8 Hz, Jmeta ≈ 1-2 Hz | 1H | Coupled to H-4' and H-6'. |

| H-3' | 7.7 - 8.0 | Doublet (d) | Jortho ≈ 8 Hz | 1H | Adjacent to the substituent and coupled to H-4'. |

| H-2/4 (Azetidinium) | 4.0 - 4.5 | Multiplet (m) | - | 4H | Protons adjacent to the positive nitrogen are significantly deshielded. Diastereotopicity leads to complex splitting[5][6][7]. |

| H-α (Methylene) | 3.3 - 3.6 | Doublet (d) | J ≈ 7-8 Hz | 2H | Benzylic-type protons, deshielded by the pyridinium ring and coupled to H-3. |

| H-3 (Azetidinium) | 3.0 - 3.4 | Multiplet (m) | - | 1H | Methine proton, coupled to the H-α and the four H-2/4 protons. |

| N-H (Pyridinium, Azetidinium) | 10 - 14 (variable) | Broad Singlet (br s) | - | 3H | Acidic protons, typically broad. Chemical shift is highly dependent on solvent, concentration, and temperature[8][9]. Signal disappears upon D₂O exchange. |

Performance Comparison: Key Structural Alternatives

Objective analysis requires comparing the target spectrum with those of structurally related alternatives.

Comparison 1: Dihydrochloride vs. Free Base

The most dramatic comparison is with the non-protonated free base.

-

Aromatic Region: In the free base, the pyridine protons would shift significantly upfield, typically appearing in the 7.0-8.5 ppm range[4][10].

-

Aliphatic Region: The azetidine and methylene bridge protons would also experience a notable upfield shift of 1-1.5 ppm upon deprotonation of the nitrogen atoms. The signals for the azetidine protons in the free base would likely be found around 2.5-3.5 ppm.

Comparison 2: Azetidine vs. Other Saturated Heterocycles

If the azetidine ring were replaced with a less strained, more flexible ring, the spectrum would change accordingly.

-

Pyrrolidine (5-membered ring): The ring protons would appear further upfield compared to azetidine due to lower ring strain. The coupling patterns would also differ due to greater conformational flexibility.

-

Piperidine (6-membered ring): Similar to pyrrolidine, the signals would be further upfield. The chair-boat conformations of the piperidine ring can lead to distinct axial and equatorial proton signals, further complicating the spectrum.

Experimental Protocol and Workflow

To ensure reproducible and high-quality data, the following protocol is recommended.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to observe N-H protons, or D₂O to exchange them and simplify the spectrum).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and sharp peaks. A half-height line width of <0.5 Hz for a singlet is desirable.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-15 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Workflow for Structural Elucidation

The following diagram outlines the logical workflow for a comprehensive analysis.

Caption: Experimental workflow for NMR-based structure elucidation.

Advanced Techniques for Unambiguous Assignment

For complex molecules, 1D ¹H NMR alone may not be sufficient for a definitive assignment. Two-dimensional (2D) NMR experiments are invaluable for confirming connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak between two signals in a COSY spectrum confirms they are on adjacent carbons (or otherwise coupled). For this molecule, COSY would show correlations between H-3'/H-4', H-4'/H-5', H-5'/H-6', and crucially, between the H-α methylene protons and the H-3 azetidinium proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom it is attached to. This is the most powerful tool for confirming assignments, for example, by verifying that the signals assigned to the azetidinium protons in the 4.0-4.5 ppm range are indeed attached to carbons in the expected aliphatic region of the ¹³C spectrum.

By employing this systematic approach, combining predictive analysis with rigorous experimental protocol and advanced 2D techniques, researchers can confidently elucidate and verify the structure of this compound.

References

- Royal Society of Chemistry. (2015).

- BenchChem. (2025).

- Defense Technical Information Center. (1980). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

- Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

National Center for Biotechnology Information. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

-

American Chemical Society. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. [Link]

- Semantic Scholar. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with.

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

-

ResearchGate. (2020). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

ResearchGate. (2018). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

- Basrah Journal of Science. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

-

American Chemical Society. (2021). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. [Link]

- ESA-IPB. (n.d.).

- Journal of Chemical Health Risks. (2021).

-

National Center for Biotechnology Information. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. [Link]

-

Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

National Center for Biotechnology Information. (2017). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Taylor & Francis Online. (2006). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

conformational analysis of 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

An In-Depth Guide to the Conformational Analysis of 2-(Azetidin-3-ylmethyl)pyridine Dihydrochloride: A Comparative Approach

In the landscape of modern drug discovery, the precise three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For small molecules such as this compound, a versatile building block in medicinal chemistry, understanding the conformational landscape is paramount for designing effective and selective therapeutics. This guide provides a comprehensive framework for the conformational analysis of this molecule, presenting a multi-pronged approach that integrates computational modeling with rigorous experimental validation. We will explore not just the "how" but the "why" behind these methodologies, offering a robust, self-validating system for researchers in the field.

The Significance of Conformational Preference

The 2-(Azetidin-3-ylmethyl)pyridine scaffold is of significant interest due to its presence in molecules targeting various receptors and enzymes. The relative orientation of the pyridine ring and the azetidine ring, dictated by the torsion angles of the flexible methylene bridge, directly influences how the molecule presents its pharmacophoric features to a biological target. The protonation state, as in the dihydrochloride salt, further impacts these conformational preferences through electrostatic interactions and hydrogen bonding potential. A thorough conformational analysis, therefore, provides invaluable insights for structure-activity relationship (SAR) studies and the rational design of next-generation drug candidates.

A Dual-Pronged Strategy: Computation and Experimentation

A robust conformational analysis does not rely on a single technique. Instead, it leverages the synergy between computational predictions and experimental validation. Computational methods allow for the exploration of the entire potential energy surface, identifying low-energy, populated conformers. Experimental techniques then provide data on the actual conformational state of the molecule in a given environment (e.g., in solution or in a solid state), serving to validate and refine the computational models.

Caption: A dual-pronged workflow integrating computational and experimental methods.

Computational Conformational Searching: A Step-by-Step Protocol

The goal of the computational approach is to identify all energetically accessible conformations and their relative populations.

Protocol 1: Computational Analysis

-

Initial Structure Generation: A 2D representation of 2-(Azetidin-3-ylmethyl)pyridine is drawn in a molecular editor and converted to a 3D structure. For the dihydrochloride salt, both the pyridine and azetidine nitrogens are protonated.

-

Conformational Search via PES Scan:

-

Rationale: The key flexible bonds are the C-C and C-N bonds of the methylene bridge. A systematic rotation around these bonds will reveal the steric and electronic interactions that govern conformational preference.

-

Execution: A potential energy surface (PES) scan is performed by systematically rotating the dihedral angles of the methylene bridge (e.g., in 15° increments) and calculating the steric energy at each point using a molecular mechanics force field (e.g., MMFF94). This identifies all low-energy conformers.

-

-

DFT Optimization and Energy Calculation:

-

Rationale: Density Functional Theory (DFT) provides a more accurate quantum mechanical description of the electronic structure and, therefore, more reliable relative energies of the conformers.

-

Execution: The geometry of each low-energy conformer identified from the PES scan is optimized using a DFT method, such as B3LYP with a 6-31G* basis set. Single-point energy calculations are then performed at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to refine the relative energies (ΔE).

-

-

Boltzmann Distribution Analysis:

-

Rationale: At a given temperature, the population of each conformer is proportional to its Boltzmann factor. This allows for the prediction of which conformers will be most abundant in solution.

-

Execution: The relative populations of the conformers are calculated using the Boltzmann equation, which relates the energy difference between conformers to their population ratio at a specific temperature.

-

Table 1: Hypothetical Computational Results for this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Predicted Population (298K) |

| A | 65 | 175 | 0.00 | 75% |

| B | -70 | 180 | 0.85 | 20% |

| C | 180 | 60 | 2.10 | 5% |

Experimental Validation: Grounding Predictions in Reality

Experimental data is crucial for validating the computational models. NMR spectroscopy is particularly powerful for studying solution-phase conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol 2: NMR-Based Conformational Analysis (NOE/ROE)

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of approximately 10-20 mM.

-

1D and 2D NMR Acquisition: Acquire standard 1D ¹H and ¹³C spectra, along with 2D correlation spectra (COSY, HSQC) to unambiguously assign all proton and carbon signals.

-

NOE/ROE Spectrum Acquisition:

-

Rationale: The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are distance-dependent phenomena. The intensity of an NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between two protons (r⁻⁶). This allows for the determination of through-space proximities.

-

Execution: Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size as it mitigates the risk of zero-crossing effects where NOE signals can disappear.

-

-

Data Analysis and Comparison:

-

Execution: Integrate the volumes of the cross-peaks corresponding to key proton pairs (e.g., between the pyridine ring protons and the methylene/azetidine protons).

-

Comparison: Compare the experimentally observed NOE/ROE intensities with the inter-proton distances calculated for each of the computationally predicted low-energy conformers. A strong correlation between the experimental data and a specific conformer (or a weighted average of conformers) provides strong evidence for its existence in solution.

-

Table 2: Comparison of Predicted Distances and Experimental NOE/ROE Data

| Proton Pair | Distance in Conformer A (Å) | Distance in Conformer B (Å) | Predicted NOE Intensity (A/B) | Observed ROE Intensity |

| H2'(pyridine)-Hα(methylene) | 2.4 | 4.1 | Strong / Weak | Strong |

| H6'(pyridine)-Hβ(azetidine) | 4.5 | 2.8 | Weak / Strong | Weak |

X-ray Crystallography: The Solid-State Benchmark

While solution-phase conformation is often more biologically relevant, a crystal structure provides a definitive, high-resolution snapshot of a single, low-energy conformation.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-